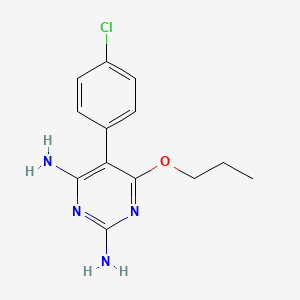
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with diamine groups at positions 2 and 4, a chlorophenyl group at position 5, and a propoxy group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleic acids. By inhibiting this enzyme, the compound can disrupt the replication of DNA and RNA, leading to its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl- is a well-known antimalarial drug that shares a similar pyrimidine structure.
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.
Uniqueness
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61539-17-1 |
|---|---|
Molecular Formula |
C13H15ClN4O |
Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-propoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c1-2-7-19-12-10(11(15)17-13(16)18-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18) |
InChI Key |
XTQWFOGQEKYGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















